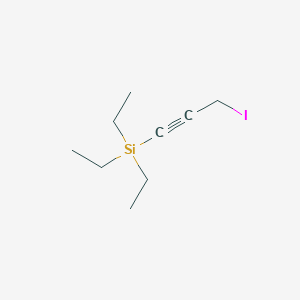
Triethyl(3-iodoprop-1-yn-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(3-iodoprop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of an iodine atom attached to a propynyl group, which is further bonded to a triethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-iodoprop-1-yn-1-yl)silane typically involves the reaction of 3-iodopropyne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne (3-iodopropyne) reacts with the silane (triethylsilane) under the influence of a platinum or rhodium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(3-iodoprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions.
Major Products Formed
Substitution: Formation of triethyl(3-chloroprop-1-yn-1-yl)silane or triethyl(3-aminoprop-1-yn-1-yl)silane.
Reduction: Formation of triethyl(prop-1-yn-1-yl)silane or triethyl(prop-1-en-1-yl)silane.
Oxidation: Formation of triethyl(3-oxoprop-1-yn-1-yl)silane or triethyl(3-carboxyprop-1-yn-1-yl)silane.
Aplicaciones Científicas De Investigación
Triethyl(3-iodoprop-1-yn-1-yl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which Triethyl(3-iodoprop-1-yn-1-yl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and the alkyne group provide reactive sites for nucleophilic substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl(3-bromoprop-1-yn-1-yl)silane
- Triethyl(3-chloroprop-1-yn-1-yl)silane
- Triethyl(3-fluoroprop-1-yn-1-yl)silane
Uniqueness
Triethyl(3-iodoprop-1-yn-1-yl)silane is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This property enhances its reactivity in substitution reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, the combination of the alkyne group and the triethylsilane moiety provides versatility in various chemical transformations.
Propiedades
Número CAS |
612825-82-8 |
|---|---|
Fórmula molecular |
C9H17ISi |
Peso molecular |
280.22 g/mol |
Nombre IUPAC |
triethyl(3-iodoprop-1-ynyl)silane |
InChI |
InChI=1S/C9H17ISi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
Clave InChI |
XZYKTASGNSUOSJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


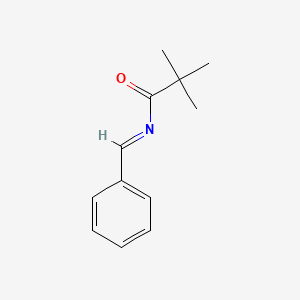
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
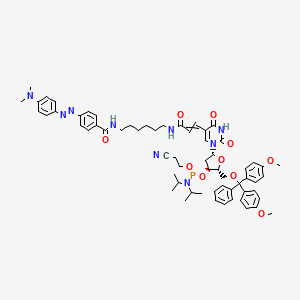
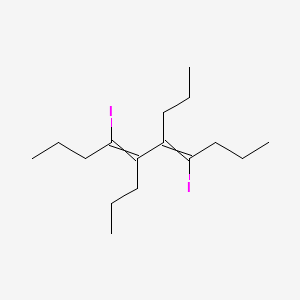
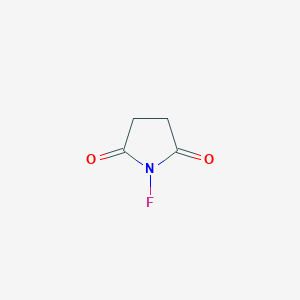
![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
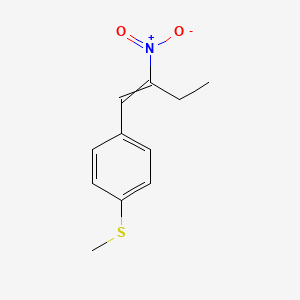
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
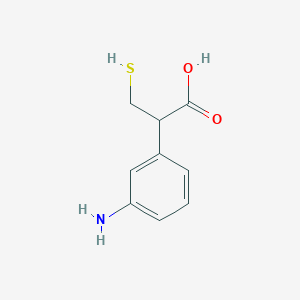

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)
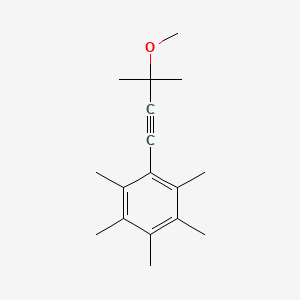
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
